molecular formula C6H5Cl2NO B6325314 5-Amino-2,3-dichlorophenol CAS No. 100868-49-3

5-Amino-2,3-dichlorophenol

Cat. No. B6325314
CAS RN: 100868-49-3
M. Wt: 178.01 g/mol
InChI Key: SECLOVMJFRGMFX-UHFFFAOYSA-N
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Description

5-Amino-2,3-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO . It is a derivative of phenol, which is an aromatic compound containing at least one hydroxyl (-OH) group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one amino group, and one hydroxyl group . The average mass is 178.016 Da and the monoisotopic mass is 176.974823 Da .

Scientific Research Applications

  • Catalytic Applications :

    • A study by Kılınç et al. (2017) explored the use of a nickel-based complex catalyst, synthesized using 5-amino-2,4-dichlorophenol, for the hydrolysis of sodium borohydride, significantly enhancing hydrogen production rates (Kılınç, Sahin, & Saka, 2017).
  • Environmental Remediation :

  • Synthesis of Novel Compounds :

    • The synthesis and characterization of new chemical entities, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been investigated, with potential applications in various fields. Kerru et al. (2019) highlighted the use of similar compounds for Nonlinear Optical (NLO) materials (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
  • Photocatalysis in Solar Cells :

    • Sahin et al. (2020) synthesized a manganese(II) complex using 5-amino-2,4-dichlorophenol for use in dye-sensitized solar cells, demonstrating its potential as a sensitizer and enhancing solar cell efficiency (Sahin, Kılınç, & Horoz, 2020).
  • Toxicological Studies :

    • Research by Valentovic et al. (2002) on 2-amino-4,5-dichlorophenol toxicity in renal cortical slices from rats contributes to understanding the toxicological impacts of such compounds, though this is slightly outside the specific chemical of interest (Valentovic, Ball, Sun, & Rankin, 2002).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-2,3-dichlorophenol is not well-defined. It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . Some studies may have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

5-amino-2,3-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECLOVMJFRGMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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